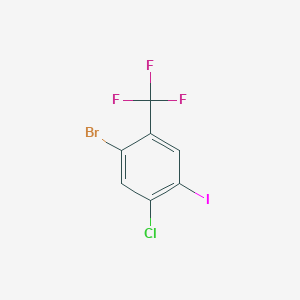

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUBVTJSFLADRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215873 | |

| Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-54-3 | |

| Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may include:

Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Chlorination: Addition of a chlorine atom using chlorine gas or other chlorinating agents.

Iodination: Incorporation of an iodine atom using iodine or iodinating reagents like iodine monochloride (ICl).

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts.

Chemical Reactions Analysis

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application and target. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction and desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on similar analogs.

Structural and Electronic Differences

- Halogen Positioning: The presence of iodine at position 4 (vs.

- Trifluoromethyl vs. Trifluoromethoxy : The CF₃ group (electron-withdrawing) at position 2 deactivates the ring more strongly than the OCF₃ group in , directing electrophilic attacks to specific positions .

- Heavy Halogen Effects : Iodine’s large atomic radius may hinder certain coupling reactions (e.g., Buchwald-Hartwig) compared to smaller halogens like chlorine .

Biological Activity

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula CHBrClFI and a molecular weight of 385.35 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental science, due to its unique structural properties and potential biological activities.

The compound is characterized by multiple halogen substitutions, which can significantly influence its reactivity and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity, potentially affecting the compound's ability to penetrate biological membranes.

Toxicological Studies

Recent evaluations have shown that this compound exhibits a range of biological activities, primarily through toxicological assessments. Key findings from various studies include:

- Sensitization Potential : In a local lymph node assay (LLNA), the compound demonstrated a weak sensitization potential with stimulation indices (SI) of 2.6, 5.3, and 5.3 at concentrations of 50%, 75%, and 100%, respectively. The effective concentration producing a three-fold increase in lymphocyte proliferation (EC3) was determined to be 53.1% .

- Repeat Dose Toxicity : In repeated oral exposure studies on B6C3F1 mice, the compound showed minimal to mild toxicity at high doses (≥50 mg/kg). Notable effects included hepatocellular hypertrophy and nephropathy, with a no-observed-adverse-effect level (NOAEL) established at 50 mg/kg .

- Dermal Exposure : Dermal studies indicated increased liver weights and chronic nephropathy in male rats at higher concentrations (≥250 ppm). The severity of kidney effects was noted to be less in females compared to males .

- Inhalation Studies : Inhalation toxicity studies revealed that exposure to vapors at concentrations up to 2000 ppm led to observable clinical signs of toxicity, including behavioral changes .

The biological activity of halogenated compounds such as this compound often involves interactions with cellular receptors or enzymes. While specific mechanisms for this compound are not extensively documented, similar compounds have been shown to interact with cyclooxygenase enzymes, affecting inflammatory pathways .

Case Studies

Several case studies have explored the implications of using halogenated aromatic compounds in drug development:

- Case Study on Anti-inflammatory Activity : A study focusing on structurally related compounds demonstrated that halogen substitutions could enhance anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes, suggesting potential therapeutic applications for derivatives of this compound .

Data Tables

| Study Type | Findings | NOAEL |

|---|---|---|

| Local Lymph Node Assay | Weak sensitization potential; SI values: 2.6, 5.3, 5.3 | Not defined |

| Oral Repeat Dose | Hepatocellular hypertrophy; nephropathy | 50 mg/kg |

| Dermal Exposure | Increased liver weights; chronic nephropathy | ≥250 ppm |

| Inhalation Toxicity | Clinical signs observed at concentrations up to 2000 ppm | Not defined |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.